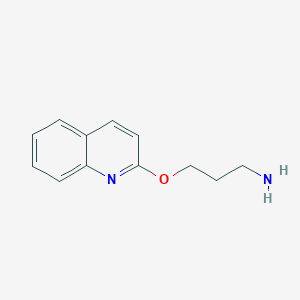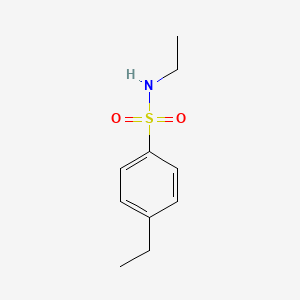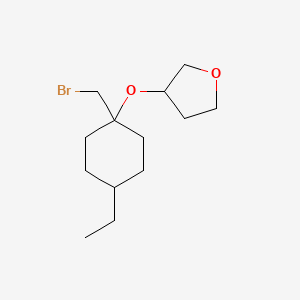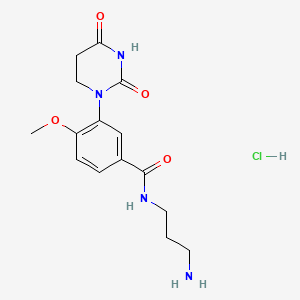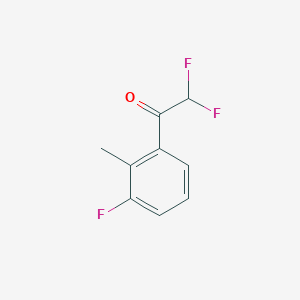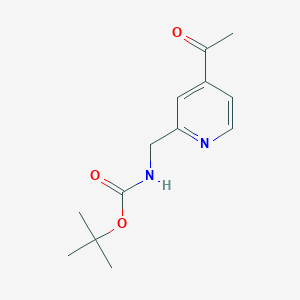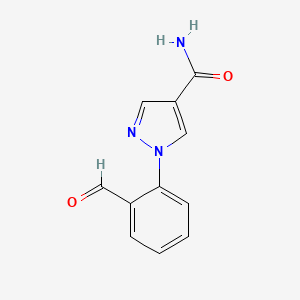
1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a formylphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-formylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: 1-(2-Carboxyphenyl)-1h-pyrazole-4-carboxamide.
Reduction: 1-(2-Hydroxyphenyl)-1h-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .
Comparison with Similar Compounds
1-(2-Formylphenyl)-1h-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(2-Formylphenyl)-1h-pyrazole-5-carboxamide: Another positional isomer with distinct chemical properties.
1-(2-Formylphenyl)-1h-pyrazole-4-carboxylic acid: Lacks the amide group, leading to different reactivity and applications.
Uniqueness: 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-(2-formylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-11(16)9-5-13-14(6-9)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,16) |
InChI Key |
NZDSFFUMFXKMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=C(C=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


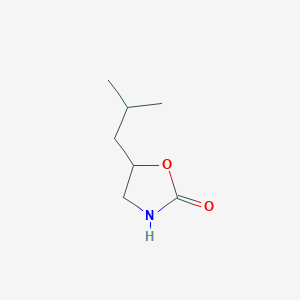

![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
